![molecular formula C18H16N2O5S2 B2499376 (Z)-4-((3-méthyl-6-(méthylsulfonyl)benzo[d]thiazol-2(3H)-ylidène)carbamoyl)benzoate de méthyle CAS No. 683238-19-9](/img/structure/B2499376.png)
(Z)-4-((3-méthyl-6-(méthylsulfonyl)benzo[d]thiazol-2(3H)-ylidène)carbamoyl)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H16N2O5S2 and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Élimination des fluorures et des métaux lourds :
(Z)-4-((3-méthyl-6-(méthylsulfonyl)benzo[d]thiazol-2(3H)-ylidène)carbamoyl)benzoate de méthyle : a été étudié pour sa capacité d'adsorption des ions fluorures (F^-) et des ions métaux lourds (tels que Pb^2+, Cd^2+ et Cu^2+). Sa structure microporeuse permet une adsorption sélective, ce qui la rend efficace dans le traitement des eaux .
Élimination des composés organiques volatils (COV) : Le composé montre également des promesses dans l'élimination des composés organiques volatils (COV) de l'air et de l'eau. Ses propriétés d'adsorption le rendent approprié pour lutter contre des polluants tels que le benzène, le toluène et le xylène .
Captage du dioxyde de carbone (CO2) : Les chercheurs ont exploré son potentiel pour capter le CO2, contribuant ainsi aux efforts d'atténuation des gaz à effet de serre. La structure poreuse du composé permet une adsorption efficace du CO2, le rendant pertinent pour les technologies de capture et de stockage du carbone .
Applications en catalyse
This compound : a des implications en catalyse :
Réactions catalytiques : Sa structure suggère une activité catalytique possible. Les chercheurs ont étudié son rôle dans diverses réactions, telles que l'oxydation, l'hydrogénation et les réactions de couplage croisé. Des études supplémentaires sont nécessaires pour explorer son plein potentiel catalytique .
Technologie des batteries
La recherche émergente met en lumière l'importance du composé dans la technologie des batteries :
Stockage de l'énergie : Les propriétés du composé en font un candidat pour les applications de stockage d'énergie. Les chercheurs explorent son utilisation comme matériau d'électrode dans les batteries, visant à améliorer la densité énergétique et la stabilité .
Orientations de recherche futures
Bien que nous ayons couvert plusieurs applications, il y a encore place à l'exploration :
Stratégies de synthèse supplémentaires : La poursuite des recherches sur les méthodes de synthèse (y compris les approches hydrothermales, l'irradiation par micro-ondes, électrochimiques, mécanochimiques et sonochimiques) peut améliorer notre compréhension et optimiser la production de composés .
Nouvelles applications : Les chercheurs devraient explorer de nouvelles applications au-delà des domaines existants. L'étude de son comportement dans différentes conditions et en combinaison avec d'autres matériaux peut révéler un potentiel inexploité .
En résumé, This compound promet dans la remédiation environnementale, la catalyse et les solutions énergétiques durables. Des recherches supplémentaires permettront de libérer tout son potentiel et d'élargir ses applications .
Propriétés
IUPAC Name |
methyl 4-[(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-20-14-9-8-13(27(3,23)24)10-15(14)26-18(20)19-16(21)11-4-6-12(7-5-11)17(22)25-2/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEMXVGGSODKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B2499293.png)
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2499295.png)
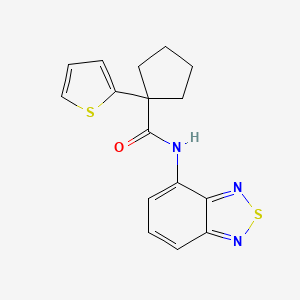

![7-[(4-chlorophenyl)methyl]-8-[(2-hydroxypropyl)amino]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2499302.png)
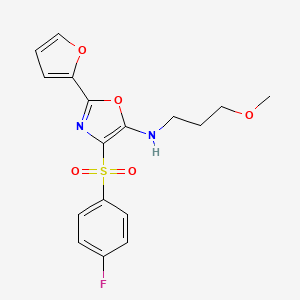
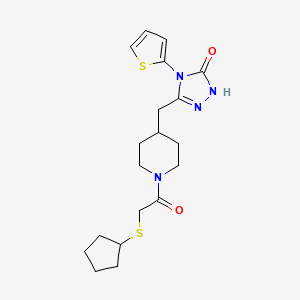
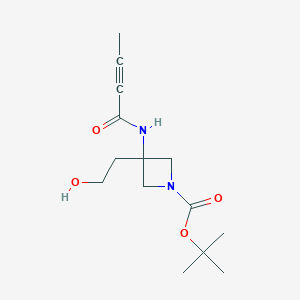
![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)
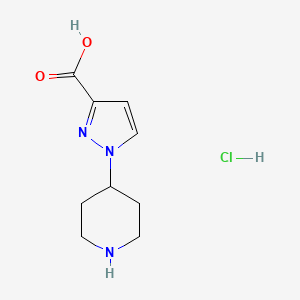
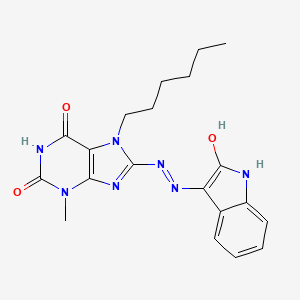
![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)
![3,6-dichloro-N-[2-methanesulfonamido-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2499316.png)
